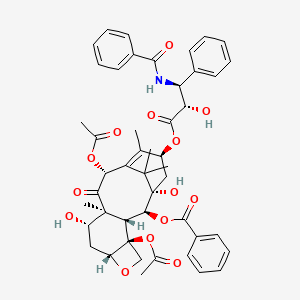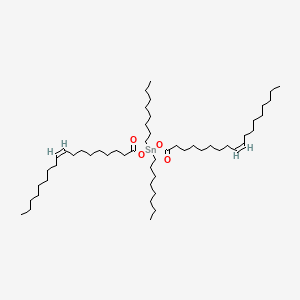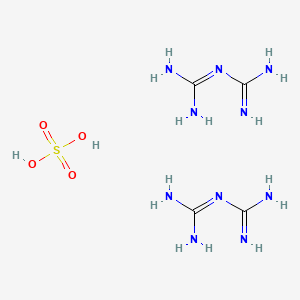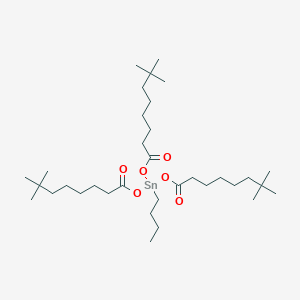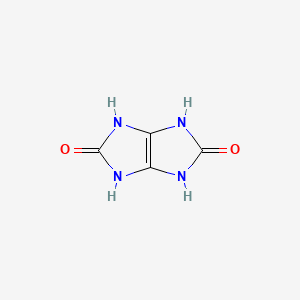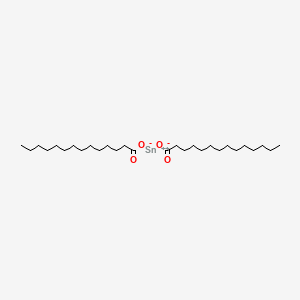
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- typically involves the reaction of 2-fluorophenol with bromine in methylene chloride at low temperatures to form 4-bromo-2-fluorophenol . This intermediate is then reacted with 4-bromophenol in the presence of a base to form the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process would likely involve optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogenated structure allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes . The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-fluorophenoxy)propanoic acid
- 2-(3-bromo-4-fluorophenoxy)propanoic acid
- 2-(4-bromophenyl)propionic acid
Uniqueness
Propanoic acid, 2-(4-(4-bromo-2-fluorophenoxy)phenoxy)- is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
108614-71-7 |
|---|---|
Molecular Formula |
C15H12BrFO4 |
Molecular Weight |
355.15 g/mol |
IUPAC Name |
2-[4-(4-bromo-2-fluorophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H12BrFO4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19) |
InChI Key |
DOFUZRKNFDPVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
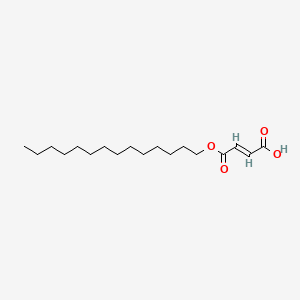
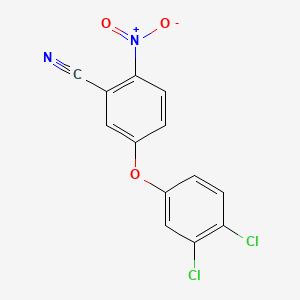
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
